isobutyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
Isobutyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine is a chemical compound that features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with isobutylamine under suitable conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Isobutyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
Isobutyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its medicinal properties may reveal potential therapeutic applications, such as antimicrobial or anticancer activities.
Industry: The compound’s unique structure makes it useful in the development of new materials and functional polymers
Mechanism of Action
The mechanism of action of isobutyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The pyrazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-1H-pyrazol-5-amine: Similar in structure but with an ethyl group instead of an isobutyl group.
1-Methyl-1H-pyrazol-5-amine: Lacks the isobutyl group, making it less bulky.
Isobutyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine: Features an isopropyl group instead of a methyl group on the pyrazole ring.
Uniqueness
Isobutyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both isobutyl and methyl groups on the pyrazole ring can enhance its lipophilicity and potentially improve its bioavailability .
Biological Activity
Isobutyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is a pyrazole derivative characterized by its unique structural features that contribute to its biological properties. The pyrazole ring is known for its versatility in medicinal chemistry, often serving as a scaffold for various bioactive compounds.
Property | Value |
---|---|
Molecular Formula | C₉H₁₃N₃ |
Molecular Weight | 163.22 g/mol |
LogP | 1.2 |
Solubility (in water) | Low |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that this compound may modulate enzyme activity and receptor binding, thereby influencing various cellular signaling pathways. The exact mechanisms remain under investigation but may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, altering physiological responses.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown promising results against various bacterial and fungal strains. For instance, derivatives of pyrazole compounds have demonstrated potent antifungal activity, outperforming traditional antifungal agents in some cases .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. Studies involving related pyrazole compounds have reported significant cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). For example, certain pyrazole derivatives have shown IC50 values as low as 0.39 µM against HCT116 cells, indicating strong antiproliferative effects .
Case Studies
Case Study 1: Anticancer Screening
In a study evaluating the anticancer properties of pyrazole derivatives, a series of compounds were synthesized, including this compound. The compound was tested against several cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis at micromolar concentrations.
Case Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial efficacy of related pyrazole compounds demonstrated that certain derivatives exhibited lower MIC values compared to established antifungal agents like tebuconazole. This suggests that modifications in the pyrazole structure can enhance antimicrobial potency .
Properties
Molecular Formula |
C9H18ClN3 |
---|---|
Molecular Weight |
203.71 g/mol |
IUPAC Name |
2-methyl-N-[(2-methylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H17N3.ClH/c1-8(2)6-10-7-9-4-5-11-12(9)3;/h4-5,8,10H,6-7H2,1-3H3;1H |
InChI Key |
FQVCIVPULFPOFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=CC=NN1C.Cl |
Origin of Product |
United States |
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